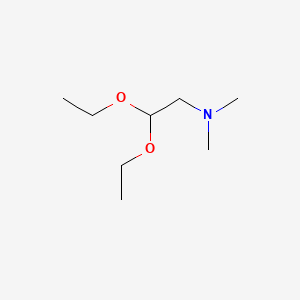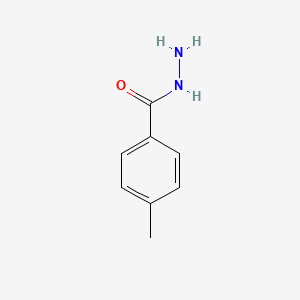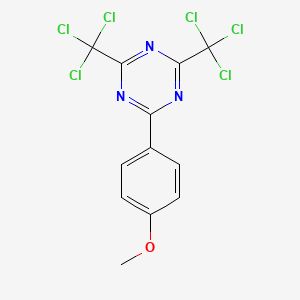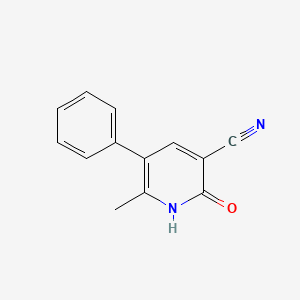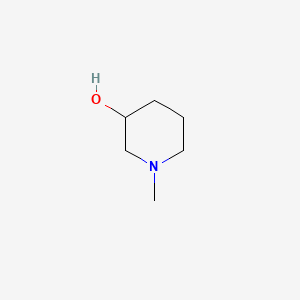
3-Hydroxy-1-methylpiperidine
概要
説明
3-Hydroxy-1-methylpiperidine is a chemical compound with the molecular formula C6H13NO . It is a reactant used for the optimization of Novobiocin scaffold to produce antitumor agents, formation of carbamates and N-alkylimidazoles . It is also used in the synthesis of pyridine derivatives as CDK5 inhibitors, phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors, amino phosphite ligands, and mexiletine enantiomers by nucleophilic aromatic substitution .
Synthesis Analysis
The synthesis of 3-Hydroxy-1-methylpiperidine involves a multi-step reaction with 2 steps: ethanol and acetone . Another step involves the use of Raney nickel, water, and a temperature of 200 - 230 °C under hydrogenation .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-1-methylpiperidine is represented by the SMILES notation CN1CCCC(O)C1 . The InChI Key is UKANCZCEGQDKGF-UHFFFAOYNA-N .Chemical Reactions Analysis
3-Hydroxy-1-methylpiperidine is a reactant used for the optimization of Novobiocin scaffold to produce antitumor agents, formation of carbamates and N-alkylimidazoles . It is also used in the synthesis of pyridine derivatives as CDK5 inhibitors, phenylcarbamate derivatives as ligands for nicotinic acetylcholine receptors, amino phosphite ligands, and mexiletine enantiomers by nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
3-Hydroxy-1-methylpiperidine is a clear, colorless to orange liquid or viscous liquid . It has a refractive index of 1.4720-1.4760 at 20°C . It is fully miscible in water . The compound has a boiling point of 76-78 °C at 11 mm Hg and a density of 0.999 g/mL at 25 °C .科学的研究の応用
Antitumor Agents
3-Hydroxy-1-methylpiperidine: is used as a reactant in the optimization of the Novobiocin scaffold to produce antitumor agents . This process involves the modification of the Novobiocin structure, a coumarin antibiotic, to enhance its antitumor properties. The compound’s role in this application is crucial due to its ability to interact with various biological targets, potentially leading to the development of new cancer therapies.
Synthesis of Carbamates
The compound serves as a reactant in the formation of carbamates . Carbamates are organic compounds derived from carbamic acid and find extensive use in various fields, including medicinal chemistry as drugs or drug precursors, and in agriculture as pesticides.
Formation of N-Alkylimidazoles
1-Methylpiperidin-3-ol: is utilized in the synthesis of N-alkylimidazoles . Imidazoles are heterocyclic compounds that are part of the structure of many important biological molecules, including histidine and histamine. N-alkylimidazoles have significant pharmacological applications, particularly as antifungal agents and in the treatment of peptic ulcers.
CDK5 Inhibitors
This compound is a reactant for the synthesis of pyridine derivatives that act as CDK5 inhibitors . CDK5 is a protein kinase that is implicated in various neurological disorders, including Alzheimer’s disease. Inhibitors of CDK5 have the potential to serve as therapeutic agents for the treatment of such conditions.
Ligands for Nicotinic Acetylcholine Receptors
3-Hydroxy-1-methylpiperidine: is involved in the creation of phenylcarbamate derivatives that function as ligands for nicotinic acetylcholine receptors . These receptors are critical for signal transmission in the nervous system, and ligands that can modulate their activity are valuable for treating neurodegenerative diseases and conditions related to cognitive decline.
Amino Phosphite Ligands
The compound is also used in the development of amino phosphite ligands . These ligands are important in catalysis, particularly in asymmetric synthesis, which is a key process in the production of enantiomerically pure pharmaceuticals.
Mexiletine Enantiomers
Lastly, 1-Methylpiperidin-3-ol is a reactant in the synthesis of Mexiletine enantiomers through nucleophilic aromatic substitution . Mexiletine is a medication used to treat irregular heartbeats and neuropathic pain. The synthesis of its enantiomers is important for improving the drug’s efficacy and reducing side effects.
Safety and Hazards
3-Hydroxy-1-methylpiperidine is a combustible liquid and may cause respiratory irritation . It causes serious eye irritation and skin irritation . It is recommended to avoid all personal contact, including inhalation, and to wear protective clothing when the risk of exposure occurs . It should be used in a well-ventilated area and stored away from strong oxidizing agents .
将来の方向性
Piperidines, including 3-Hydroxy-1-methylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
作用機序
Target of Action
It has been used as a reactant for the synthesis of various compounds, indicating its potential role in interacting with a variety of molecular targets .
Mode of Action
It’s known to be a reactant in the synthesis of various compounds, suggesting it may interact with its targets through a variety of mechanisms .
Pharmacokinetics
Its water solubility suggests that it may have good bioavailability .
Result of Action
It’s known to be a reactant in the synthesis of various compounds, suggesting it may have diverse effects depending on the context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-1-methylpiperidine . For instance, its stability may be affected by temperature and pH, while its efficacy may be influenced by the presence of other compounds in the reaction environment .
特性
IUPAC Name |
1-methylpiperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(8)5-7/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKANCZCEGQDKGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883920 | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3554-74-3 | |
| Record name | 3-Hydroxy-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3554-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003554743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1-methylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Piperidinol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the study utilize circular dichroism (CD) to understand the structure of 1-methylpiperidin-3-ol?
A1: The study employs CD spectroscopy to investigate the conformation and absolute configuration of 3-hydroxy-piperidines, including 1-methylpiperidin-3-ol. CD measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of molecules. By analyzing the Cotton effect (the characteristic CD signal) of (R)-1-methylpiperidin-3-ol, the researchers could deduce its preferred conformation in solution. The study found that the CD data supported a conformation for (R)-1-methylpiperidin-3-ol that aligned with a simple piperidine helicity rule established by comparing it to the conformationally rigid (R)-quinuclidin-3-ol [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



